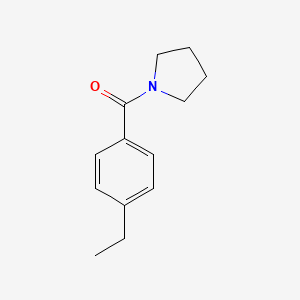

(4-Ethylphenyl)(pyrrolidin-1-yl)methanone

Description

(4-Ethylphenyl)(pyrrolidin-1-yl)methanone is a ketone derivative featuring a 4-ethylphenyl group attached to a pyrrolidine ring via a methanone linker. Pyrrolidine, a five-membered nitrogen-containing heterocycle, contributes to conformational rigidity and hydrogen-bonding interactions, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name |

(4-ethylphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-11-5-7-12(8-6-11)13(15)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBRGZCUPSPMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280614 | |

| Record name | (4-Ethylphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59746-41-7 | |

| Record name | (4-Ethylphenyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59746-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(pyrrolidin-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a hydroxyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Research indicates that derivatives of pyrrolidinyl compounds often exhibit significant biological activity, including:

- Antidepressant Effects: Studies have shown that similar compounds can influence neurotransmitter systems, potentially leading to antidepressant effects. For instance, the modulation of serotonin and norepinephrine levels is a common mechanism among pyrrolidine derivatives .

- Anticancer Activity: Certain analogs have been identified as potential anticancer agents. They may inhibit specific kinases involved in cancer cell proliferation, thereby offering a pathway for developing new cancer therapies .

Neuropharmacology

(4-Ethylphenyl)(pyrrolidin-1-yl)methanone has been explored for its interactions with various receptors in the central nervous system (CNS). Research indicates:

- EphA2 Receptor Agonism: The compound's structure allows it to act on the EphA2 receptor, which is implicated in various cancers and neurodegenerative diseases. Agonists of this receptor may induce morphological changes in cells and modulate signaling pathways associated with cancer progression .

Material Science

The unique structural properties of this compound allow it to be utilized in synthesizing advanced materials:

- Polymer Chemistry: The compound can serve as a building block for polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material strength and flexibility .

Case Studies

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., ethyl) enhance lipophilicity and may prolong half-life in vivo.

- Electron-withdrawing groups (e.g., nitro, bromo) increase reactivity but may reduce bioavailability due to higher polarity .

- Heterocyclic modifications (e.g., pyridinyloxy in ) introduce additional binding sites for target interactions.

Biological Activity

(4-Ethylphenyl)(pyrrolidin-1-yl)methanone, a compound belonging to the class of phenyl(pyrrolidin-1-yl)methanones, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidine ring connected to a 4-ethylphenyl group through a carbonyl linkage.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Some studies suggest that derivatives of pyrrolidin-1-ylmethanone may exhibit antidepressant-like activity in animal models, potentially through modulation of neurotransmitter systems.

- Analgesic Properties : The compound has been investigated for its analgesic effects, with preliminary results indicating potential efficacy in pain relief.

- Antitumor Activity : Certain derivatives have shown promise in inhibiting tumor cell proliferation, indicating potential applications in cancer therapy.

The biological activity of this compound is believed to involve several mechanisms:

- Receptor Modulation : It may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and pain perception.

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways related to pain and inflammation.

- Cell Signaling Pathways : It may affect cell signaling pathways that regulate cell growth and apoptosis, contributing to its antitumor effects.

Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The study utilized the forced swim test and tail suspension test to assess behavioral changes. Results indicated a reduction in immobility time, suggesting enhanced mood-related behaviors .

Study 2: Analgesic Effects

In another investigation focusing on pain relief, researchers administered varying doses of the compound to rats subjected to formalin-induced pain. The findings revealed a dose-dependent reduction in pain scores, highlighting its potential as an analgesic agent .

Study 3: Antitumor Properties

Research published in a peer-reviewed journal explored the antitumor activity of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell types, suggesting its potential as a chemotherapeutic agent .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.